

3-Methyl-3,8-diazabicyclo[3.2.1]octane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-3,8-diazabicyclo[3.2.1]octane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

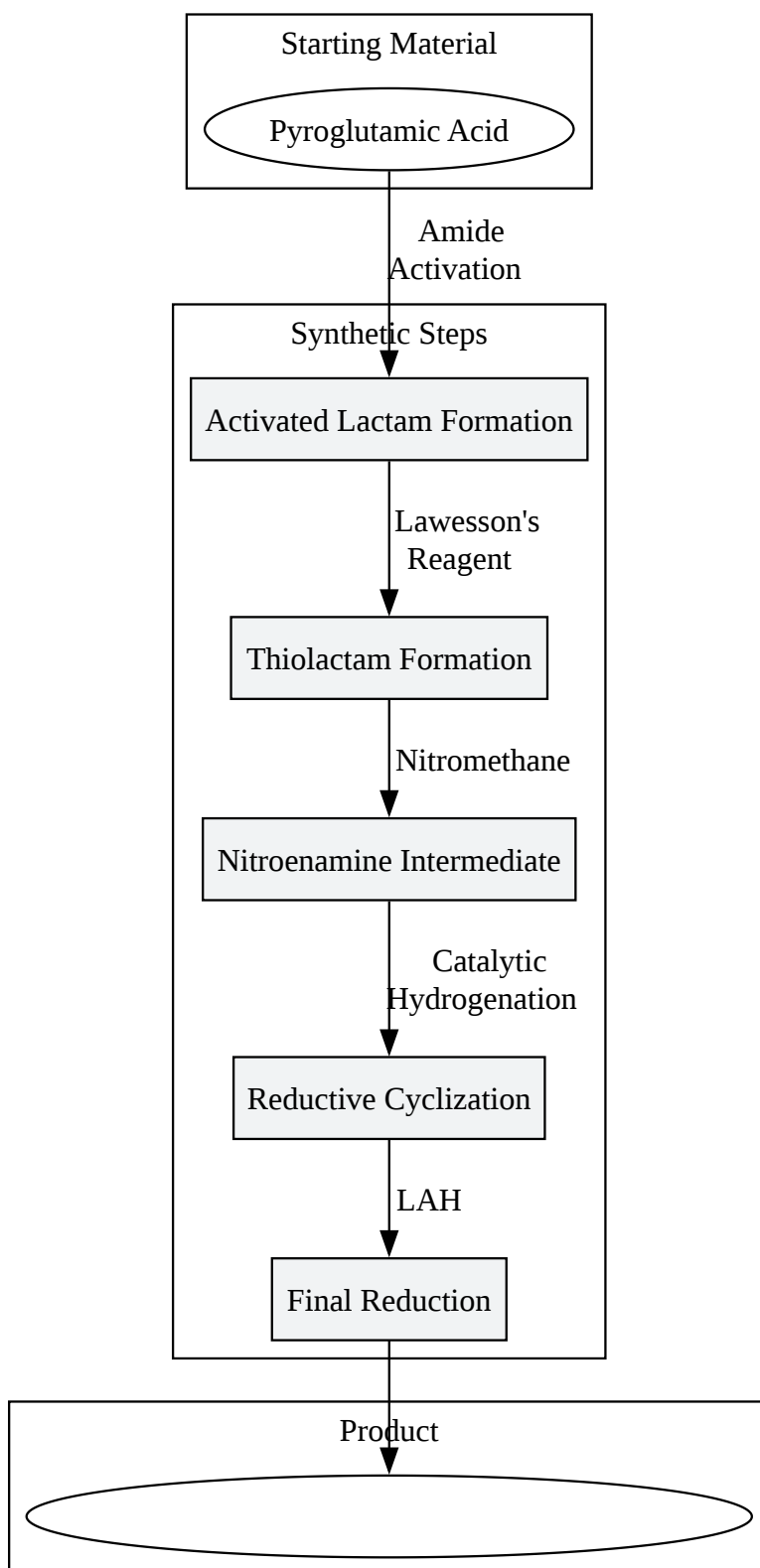
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile pharmacophore. The methylated analogue, **3-Methyl-3,8-diazabicyclo[3.2.1]octane**, and its derivatives have shown promising biological activities, particularly as analgesic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this core, with a focus on its potential in drug development.

Chemical Properties and Synthesis

3-Methyl-3,8-diazabicyclo[3.2.1]octane possesses the molecular formula $C_7H_{14}N_2$ and a molecular weight of 126.20 g/mol. The core structure features a six-membered piperidine ring fused to a five-membered pyrrolidine ring, with nitrogen atoms at positions 3 and 8. The methyl group at the 3-position influences the compound's lipophilicity and steric interactions with biological targets.

Synthesis of the 3,8-diazabicyclo[3.2.1]octane Core

A common strategy for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core involves the cyclization of substituted pyrrolidine precursors. One efficient method for the synthesis of the related 8-methyl isomer, which can be adapted for the 3-methyl analogue, starts from commercially available pyroglutamic acid.^[1]^[2]



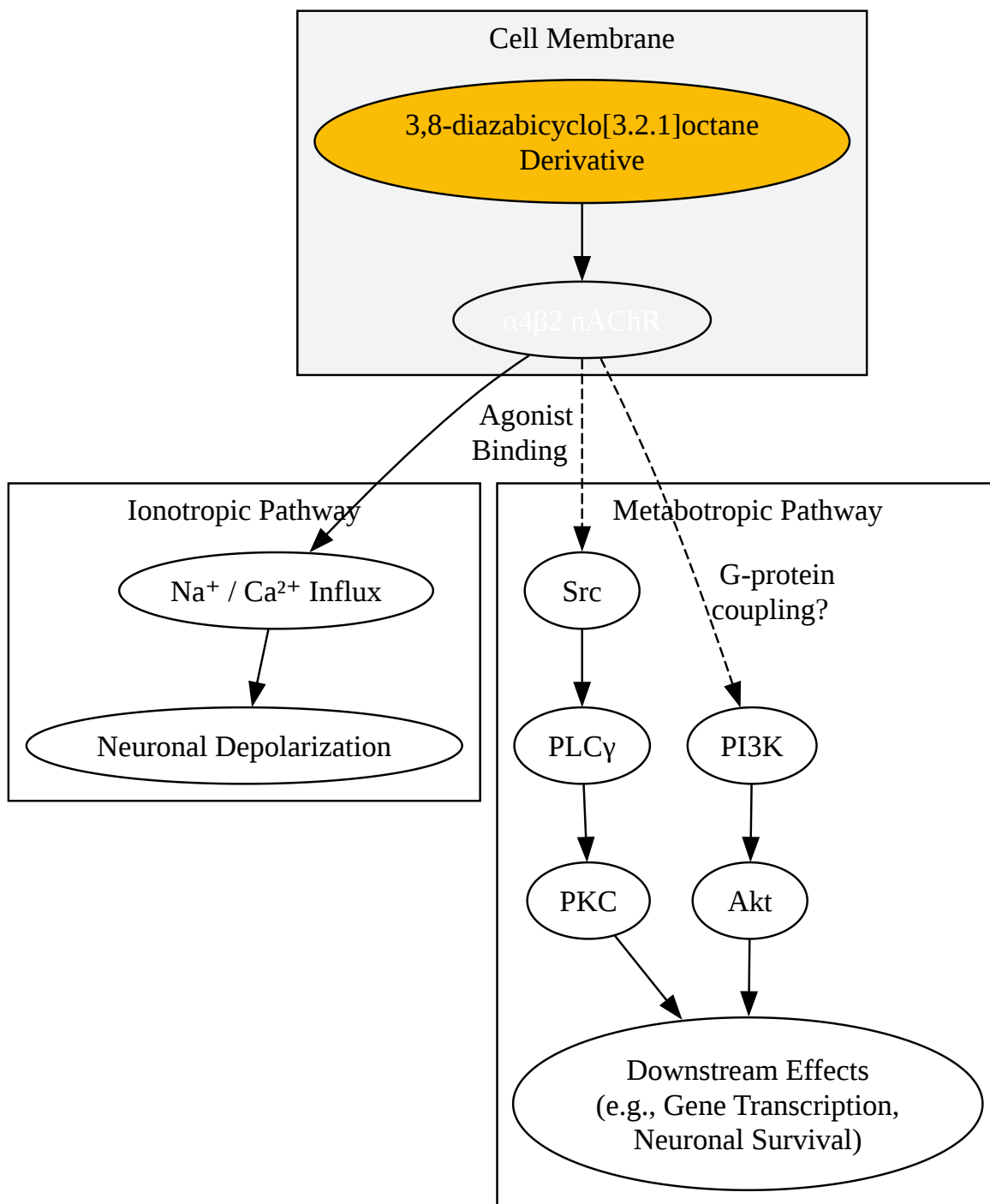
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Biological Activity and Mechanism of Action

Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have demonstrated significant analgesic properties.[3][4] The primary mechanism of action for this analgesic effect is believed to be through the modulation of nicotinic acetylcholine receptors (nAChRs), specifically the $\alpha 4\beta 2$ subtype.[3][4]

Signaling Pathways

Activation of the $\alpha 4\beta 2$ nAChR, a ligand-gated ion channel, primarily leads to an influx of Na^+ and Ca^{2+} ions, resulting in neuronal depolarization.[5] However, evidence also suggests the involvement of metabotropic signaling cascades that are independent of ion flux. These pathways can lead to the activation of downstream signaling molecules such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the Src/Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, ultimately influencing neuronal survival and function.[5]



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Quantitative Data

The following tables summarize key quantitative data for representative 3,8-diazabicyclo[3.2.1]octane derivatives.

Table 1: In Vitro Binding Affinity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Compound 1a)[3]

Receptor Subtype	K _i (nM)
α4β2 nAChR	4.1 ± 0.21

Table 2: In Vivo Analgesic Activity of 3,8-diazabicyclo[3.2.1]octane Derivatives[3]

Compound	Test	Dose	Analgesic Effect
1a	Hot Plate (mouse)	1 mg/kg (s.c.)	Significant increase in pain threshold
1a	Abdominal Constriction (mouse)	5 mg/kg (s.c.)	Good protection
1a	Abdominal Constriction (mouse)	20 mg/kg (s.c.)	Complete prevention of constrictions

Table 3: Spectroscopic and Analytical Data for 8-Methyl-3,8-diazabicyclo[3.2.1]octane[1]

Data Type	Value
Melting Point (dihydrochloride salt)	308-310 °C
Mass Spectrum (m/z)	127 [M+1]
Elemental Analysis (C ₇ H ₁₄ N ₂ ·2HCl)	Calculated: C, 42.22; H, 8.10; N, 14.07. Found: C, 42.56; H, 8.21; N, 13.92

Experimental Protocols

General Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane[1]

A multi-step synthesis starting from pyroglutamic acid.

- Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate: Commercially available pyroglutamic acid is converted to its methyl ester and N-methylated in a one-pot procedure.
- Thiolactam formation: The resulting lactam is treated with Lawesson's reagent in anhydrous THF to yield the corresponding thiolactam.
- Nitroenamine intermediate formation: The thiolactam is converted to the methylthioimmonium iodide with excess methyl iodide, followed by condensation with nitromethane in the presence of triethylamine.
- Reductive cyclization: Catalytic transfer hydrogenation of the nitroenamine over 10% Pd-C in the presence of ammonium formate in absolute methanol at reflux results in the reduction of both the double bond and the nitro group, followed by in situ cyclization to give 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one.
- Final Reduction: The bicyclic lactam is reduced with lithium aluminum hydride (LAH) in anhydrous THF to yield 8-methyl-3,8-diazabicyclo[3.2.1]octane. The product is purified by column chromatography.

Hot Plate Test for Analgesia[3]

The hot plate test is a widely used method to assess the central analgesic activity of compounds.

- Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.
- Animals: Male CD-1 mice are typically used.
- Procedure:
 - A baseline latency to a nociceptive response (licking of the hind paws or jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
 - The test compound or vehicle is administered (e.g., subcutaneously).

- At predetermined time points after administration (e.g., 15, 30, 60 minutes), the mice are individually placed on the hot plate, and the latency to the first nociceptive response is recorded.
- The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: $\% \text{ MPE} = [(\text{post-drug latency} - \text{pre-drug latency}) / (\text{cut-off time} - \text{pre-drug latency})] \times 100$.

Acetic Acid-Induced Writhing (Abdominal Constriction) Test[3]

This test is used to evaluate peripheral analgesic activity.

- Animals: Male CD-1 mice are typically used.
- Procedure:
 - Mice are pre-treated with the test compound or vehicle at various doses.
 - After a specified period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally (i.p.).
 - Immediately after the injection, the mice are placed in individual observation chambers.
 - The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.
 - The percentage of protection against writhing is calculated for each dose group compared to the vehicle-treated control group.

Conclusion

3-Methyl-3,8-diazabicyclo[3.2.1]octane and its derivatives represent a promising class of compounds with significant potential for the development of novel analgesics. Their activity through the nicotinic acetylcholine receptor pathway offers an alternative to traditional opioid analgesics. The synthetic routes to this scaffold are well-established, allowing for the

generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of the pharmacological profile of these compounds could lead to the discovery of new and effective pain management therapies.

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